molecular formula C9H9N5O B14384629 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one CAS No. 89730-86-9

5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one

Cat. No.: B14384629
CAS No.: 89730-86-9
M. Wt: 203.20 g/mol
InChI Key: GVPJIGMEBINIRF-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one typically involves the reaction of hydrazine derivatives with phenyl-substituted triazine precursors. Common synthetic routes include:

    Condensation Reactions: Using hydrazine hydrate and phenyl-substituted triazine under reflux conditions.

    Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods

Industrial production methods may involve large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to hydrazine derivatives using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization and condensation reactions.

Major Products Formed

    Oxidation Products: Oxidized triazine derivatives.

    Reduction Products: Reduced hydrazine derivatives.

    Substitution Products: Substituted triazine compounds with various functional groups.

Scientific Research Applications

5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-triazine: A simpler triazine derivative with similar chemical properties.

    5-Amino-3-phenyl-1,2,4-triazine: Another triazine compound with an amino group instead of a hydrazinyl group.

Uniqueness

5-Hydrazinyl-3-phenyl-1,2,4-triazin-6(1H)-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities compared to other triazine derivatives.

Properties

CAS No.

89730-86-9

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

5-hydrazinyl-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C9H9N5O/c10-12-8-9(15)14-13-7(11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15)(H,11,12,13)

InChI Key

GVPJIGMEBINIRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)NN

Origin of Product

United States

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